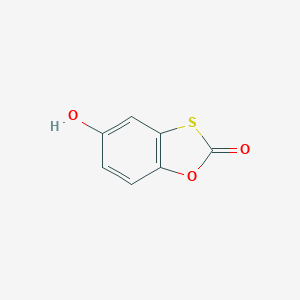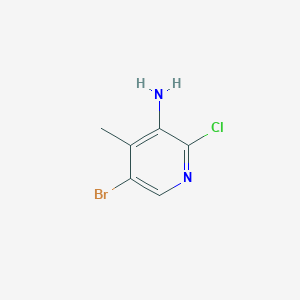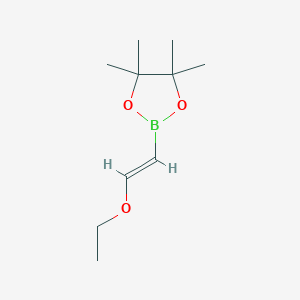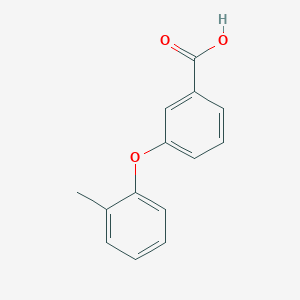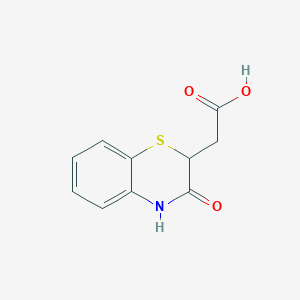![molecular formula C11H18O3 B177578 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 196805-13-7](/img/structure/B177578.png)
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic compound that has gained significant attention in the field of organic chemistry. It is a versatile compound that has been widely used in various scientific research applications due to its unique chemical structure and properties.2.1]hept-2-ene.
Wirkmechanismus
The mechanism of action of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various organic reactions. The compound's unique chemical structure allows it to form stable complexes with various organic molecules, leading to increased reaction rates and yields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is its versatility. The compound can be used in various scientific research applications, making it a valuable tool for chemists and researchers. Additionally, the compound's high yield and purity make it easy to work with in the laboratory. However, one of the limitations of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. One possible direction is the synthesis of new derivatives of the compound with improved properties and reactivity. Another direction is the exploration of the compound's potential as a chiral auxiliary in asymmetric synthesis. Additionally, the compound's potential as a catalyst in various organic reactions could be further investigated. Overall, the future research and development of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene hold great promise for the advancement of organic chemistry and scientific research.
Synthesemethoden
The synthesis of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene involves a multi-step reaction process. The starting material for the synthesis is bicyclo[2.2.1]hept-2-ene, which undergoes a reaction with paraformaldehyde and methanol in the presence of a Lewis acid catalyst to form 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has been widely used in various scientific research applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been used as a reagent in organic synthesis, such as in the synthesis of heterocyclic compounds. Additionally, 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
5-(trimethoxymethyl)bicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-12-11(13-2,14-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVESJZYRXSGNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC2CC1C=C2)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609479 |
Source


|
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196805-13-7 |
Source


|
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


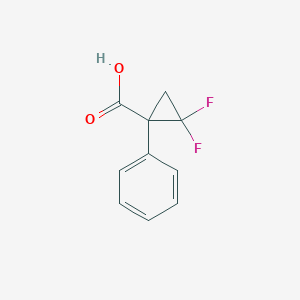
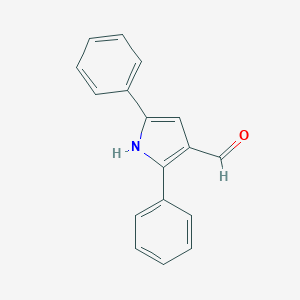
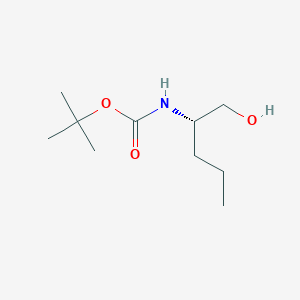
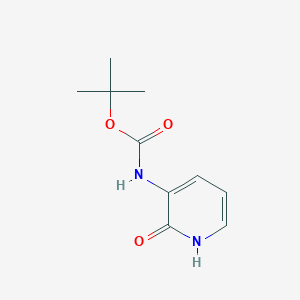
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)


